N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
Overview
Description
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield the desired product . The reaction conditions often include the use of toluene, I2, and TBHP (tert-Butyl hydroperoxide) for C–C bond cleavage, which is a mild and metal-free process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, such as the NF-kappaB pathway, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core and are used in medicinal chemistry.
Uniqueness
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and phenylbutanamide moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-21(12-4-9-17-7-2-1-3-8-17)24-19-11-5-10-18(15-19)20-16-26-14-6-13-23-22(26)25-20/h1-3,5-8,10-11,13-16H,4,9,12H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHWGNHCNFGQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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